2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile
Description
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBZPPHACAHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours until the desired product is formed .
Chemical Reactions Analysis
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile serves as a versatile building block for constructing more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound has garnered attention for its potential biological activities. Studies indicate that it may exhibit antimicrobial and anticancer properties. For instance, preliminary investigations have shown that derivatives of this compound can inhibit specific enzymes involved in cell proliferation, suggesting a mechanism for anticancer activity.
Case Study: Anticancer Activity
Research on similar compounds indicates that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation. This suggests that this compound could be a candidate for further development as an anticancer agent .
Medicine
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique chemical structure allows it to interact with specific molecular targets, potentially leading to new treatment options for conditions such as cancer and infections .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemicals. Its chemical properties make it suitable for formulating products in sectors ranging from pharmaceuticals to agrochemicals.
Summary Table of Applications
| Field | Application |
|---|---|
| Chemistry | Building block for organic synthesis |
| Biology | Potential antimicrobial and anticancer properties |
| Medicine | Exploration as a therapeutic agent |
| Industry | Development of new materials and chemicals |
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Comparative Insights:
In contrast, the nitro group in the hydroxy-nitro derivative (C₁₀H₅N₃O₃) strongly withdraws electrons, enhancing electrophilicity and reactivity in nucleophilic environments .
Solubility and Polarity: The hydroxy-nitro derivative exhibits higher polarity due to -OH and -NO₂ groups, improving solubility in polar solvents like DMSO or ethanol . The tert-butyl group in the brominated compound (C₁₄H₁₄BrN₂O) introduces steric bulk, reducing solubility in aqueous media but enhancing lipid membrane permeability for biological targeting .
The bromo-tert-butyl derivative’s IGF-1R inhibition highlights the role of halogen and bulky groups in kinase binding .
Structural Characterization :
Biological Activity
The compound 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile , also known by its CAS number 362721-80-0, is a synthetic organic molecule that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a chloro-methoxy-substituted phenyl group attached to a propanedinitrile moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 18 |
| Escherichia coli | 0.5 μg/mL | 15 |
| Pseudomonas aeruginosa | 1.0 μg/mL | 12 |
The compound exhibited a strong inhibition of biofilm formation in Staphylococcus aureus, indicating its potential as an antibacterial agent in clinical settings .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. A study demonstrated that derivatives of similar structures showed promising results in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.3 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Further molecular docking studies suggested that the methoxy group plays a crucial role in binding affinity to target proteins involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Preliminary results indicate that it may inhibit the release of pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases.
Table 3: Anti-inflammatory Effects
| Test Model | Result |
|---|---|
| LPS-induced TNFα release | Inhibition by 60% |
| IL-6 production | Reduced by 50% |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of the compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, outperforming some conventional antibiotics in specific strains resistant to treatment .
Case Study 2: Cancer Cell Line Studies
A series of cancer cell line assays were conducted to evaluate the anticancer effects. The results indicated that the compound effectively reduced cell viability in MCF-7 and HeLa cells, with further analysis revealing apoptosis induction as a mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Knoevenagel condensation between 3-chloro-4-methoxybenzaldehyde and propanedinitrile, catalyzed by a base (e.g., piperidine or ammonium acetate) in ethanol under reflux. Reaction optimization involves monitoring temperature (70–80°C), solvent polarity, and stoichiometry using TLC or HPLC. Purification typically employs recrystallization from ethanol or column chromatography .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Spectroscopy : Use -/-NMR to confirm the presence of the methoxy (-OCH), chloro (Cl), and dinitrile (-C≡N) groups. IR spectroscopy verifies C≡N stretching (~2200 cm) and aromatic C-H bending.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (calc. for CHClNO: 232.03 g/mol).
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% deviation) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis and handling.
- Waste Disposal : Segregate waste in halogenated organic containers; avoid aqueous drains due to potential toxicity .
Q. How do solubility and stability properties impact experimental design?
- Solubility : Sparingly soluble in water (<1 mg/mL); use polar aprotic solvents (e.g., DMSO, DMF) for biological assays.
- Stability : Stable under inert atmospheres (N) at 4°C. Avoid prolonged light exposure to prevent photodegradation. Pre-dissolve in DMSO for long-term storage (-20°C) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?
- Methodology :
- DFT Studies : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Incorporate exact-exchange terms for thermochemical accuracy .
- Table 1 : Comparative DFT Results for Reactivity Descriptors
| Functional | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| B3LYP | -6.2 | -1.8 | 4.4 |
| M06-2X | -6.5 | -1.6 | 4.9 |
Q. How can crystallographic disorder be resolved in X-ray diffraction studies of this compound?
- Methodology :
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion.
- Refinement : Apply SHELXL for structure solution. For disordered moieties (e.g., methoxy groups), use PART instructions and isotropic displacement parameters. Validate with R < 5% and wR < 12% .
Q. What strategies can elucidate structure-activity relationships (SAR) for biological activity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace Cl with Br, vary methoxy position) and test inhibitory activity against target enzymes (e.g., kinases).
- Docking Studies : Use AutoDock Vina to simulate binding interactions with receptor sites (e.g., IGF-1R). Compare binding energies (ΔG) to correlate substituent effects .
Q. How does the compound behave under hydrolytic or oxidative conditions?
- Methodology :
- Hydrolysis : Reflux in aqueous HCl/NaOH (pH 2–12) and monitor degradation via HPLC.
- Oxidation : Treat with HO/Fe (Fenton’s reagent) and analyze products via LC-MS. Identify intermediates (e.g., nitrile → amide → carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
